molecular formula C16H16FN5O2 B6484970 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide CAS No. 899995-34-7

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide

Número de catálogo: B6484970
Número CAS: 899995-34-7
Peso molecular: 329.33 g/mol
Clave InChI: QZSMGNPEOUYBOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl substituent at the N1 position and a 2-fluorobenzamide group at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The tert-butyl group enhances steric bulk and metabolic stability, while the 2-fluorobenzamide moiety may influence binding affinity and solubility . This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines explored for antiproliferative, antimicrobial, and kinase-inhibitory activities .

Propiedades

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-11(8-19-22)15(24)21(9-18-13)20-14(23)10-6-4-5-7-12(10)17/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMGNPEOUYBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituents. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthetic yields, physicochemical properties, and bioactivity.

Substituent-Driven Structural Modifications

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Bioactivity Summary Reference ID
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide (Target) 1-tert-butyl, 5-(2-fluorobenzamide) N/A N/A Hypothesized kinase inhibition
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) 1-phenyl, 5-acetohydrazide (4-nitrobenzyl) 78 244–246 Antiproliferative activity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-fluoro-2-hydroxyphenyl), 6-tert-butyl N/A N/A Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-fused, fluorophenyl substituents 28 175–178 Kinase inhibition (Mass: 589.1 Da)
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)acetamide 5-(N-(4-ethoxyphenyl)acetamide), tert-butyl N/A N/A Not reported

Key Observations:

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 5c) achieve higher yields (~78%) compared to chromene-fused analogs (~28%) . The tert-butyl group in the target compound may complicate synthesis, though specific yield data are unavailable.
  • Bioactivity : The nitro-substituted 5c demonstrates antiproliferative activity, while chromene-fused analogs (e.g., ) show kinase inhibition. The target compound’s 2-fluorobenzamide group may enhance target selectivity compared to simpler acetohydrazides .
  • Thermal Stability : Melting points for analogs range from 242–260°C, suggesting moderate stability. The tert-butyl group in the target compound could increase melting points due to steric rigidity, though experimental data are lacking.

Functional Group Impact on Solubility and Binding

  • Fluorine Substitution: The 2-fluorobenzamide group in the target compound likely improves membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., 5a–5e in ). Fluorine’s electronegativity may also enhance hydrogen bonding with target proteins .
  • Tert-butyl vs.
  • Chromene vs. Benzamide Fusion : Chromene-fused derivatives (e.g., ) exhibit higher molecular weights (~589 Da) and extended conjugation, which may improve DNA intercalation but reduce solubility compared to the target compound’s simpler benzamide group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.